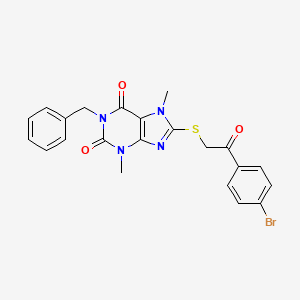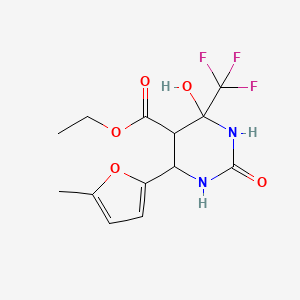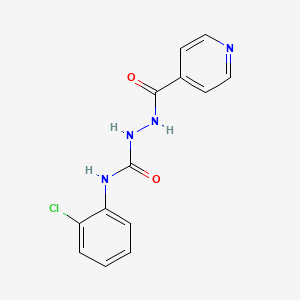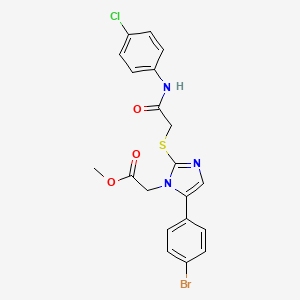
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of proline, an important amino acid, and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the breakdown of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function. By inhibiting these enzymes, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate increases the levels of these neurotransmitters, leading to improved brain function.
Biochemical and physiological effects:
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in treating several diseases such as cancer and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the role of these enzymes in various diseases and develop new drugs to target them. However, one of the limitations of using this compound is its toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
Several future directions can be explored in the research on Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate. One potential direction is the development of new drugs based on this compound to treat diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in organic synthesis can be explored to develop new molecules with potential applications in various fields. Finally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other diseases.
Méthodes De Synthèse
One of the most commonly used methods for synthesizing Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is the reaction of 3-bromobenzaldehyde with tert-butyl carbamate followed by the addition of methyl 2-bromo-2-methylpropanoate. This reaction is catalyzed by a base such as potassium carbonate and yields the desired product in good yields.
Applications De Recherche Scientifique
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and depression. Hence, Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has been proposed as a potential lead compound for developing new drugs to treat these diseases.
Propriétés
IUPAC Name |
methyl 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIAMYBAFNIUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)
![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)
![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)



![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)
![2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B2770093.png)

![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)